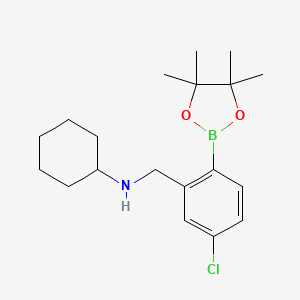

4-氯-2-(N-环己基氨基甲基)苯硼酸, 频哪醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester” is a type of organoboron reagent. These reagents are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . They are known for their stability, ease of preparation, and environmental benignity .

Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester” could include the Suzuki–Miyaura cross-coupling reaction . Additionally, a study reports the catalytic protodeboronation of alkyl boronic esters, which could potentially apply to this compound .科学研究应用

水解研究

苯硼酸频哪醇酯,如“4-氯-2-(N-环己基氨基甲基)苯硼酸, 频哪醇酯”,已被研究其在生理pH条件下的水解敏感性 . 这种水解的动力学取决于芳环上的取代基,pH值强烈影响反应速率 .

药物设计与递送

硼酸及其酯类被高度认为是设计新型药物和药物递送装置的化合物 . 它们特别适合作为中子俘获治疗的硼载体 .

Suzuki-Miyaura 交叉偶联反应

该化合物用于 Suzuki-Miyaura (SM) 交叉偶联反应,这是一种广泛应用的过渡金属催化的碳-碳键形成反应 . 该过程使用相对稳定的、易于制备的、通常对环境无害的有机硼试剂 .

不对称合成

有机硼化合物在不对称合成中具有重要用途 . 它们提供了一种获得具有高对映选择性的各种不同分子的途径 .

醇类和杂原子亲核试剂的亚磷酸化

化合物“N-(5-氯-2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苄基)环己胺”可用作醇类和杂原子亲核试剂亚磷酸化的试剂 . 这导致了有用的糖基供体和配体的形成 .

用于 NMR 分析的衍生化

作用机制

Target of Action

The primary target of this compound is the carbon-carbon bond formation in organic synthesis . It is used as a reagent in the Suzuki-Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound acts as an organoboron reagent in the Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our compound) transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Pharmacokinetics

The rate of hydrolysis is considerably accelerated at physiological pH , which could impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This enables the synthesis of complex organic compounds, expanding the possibilities for creating new molecules in organic synthesis .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as pH and temperature . For instance, the rate of hydrolysis of boronic pinacol esters, like this compound, is considerably accelerated at physiological pH . Therefore, the environment in which the compound is used can significantly impact its action and stability.

未来方向

The future directions for “4-Chloro-2-(N-cyclohexylaminomethyl)phenylboronic acid, pinacol ester” could involve further exploration of its synthesis methods and applications in various chemical reactions. Given its potential role in the Suzuki–Miyaura reaction, it could be of interest in the development of new carbon–carbon bond forming reactions .

生化分析

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Cellular Effects

They are particularly considered as boron-carriers suitable for neutron capture therapy .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its role in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Temporal Effects in Laboratory Settings

The kinetics of this reaction is dependent on the substituents in the aromatic ring, and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Metabolic Pathways

Organoboron compounds are known to be involved in a variety of biochemical reactions, including the Suzuki–Miyaura coupling reaction .

属性

IUPAC Name |

N-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BClNO2/c1-18(2)19(3,4)24-20(23-18)17-11-10-15(21)12-14(17)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYRNAJXYNYNAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dichloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2408855.png)

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(furan-2-ylmethyl)-2-thioxo-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2408857.png)

![6-chloro-N-ethyl-5-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2408859.png)

![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(5,6-dimethyl-2,3-dihydro-1-benzofuran-2-yl)methanone;hydrochloride](/img/structure/B2408860.png)

![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)

![3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2408873.png)